Phlorisobutyrophenon

Übersicht

Beschreibung

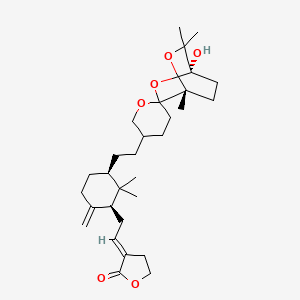

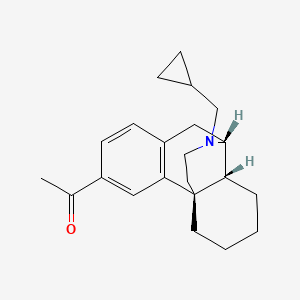

Phloroisobutyrophenone is a chemical compound known for its role as an intermediate in the biosynthesis of various bioactive compounds.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.

Biologie: Es wird in der Untersuchung enzymkatalysierter Reaktionen und Stoffwechselwege verwendet.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Phloroisobutyrophenon beinhaltet seine Wechselwirkung mit bestimmten Enzymen und molekularen Zielstrukturen. Es wirkt als Substrat für Enzyme wie Valerophenonsynthase, die seine Umwandlung in bioaktive Verbindungen katalysieren. Die beteiligten Pfade umfassen den Polyketid-Biosyntheseweg, der für die Produktion verschiedener Naturstoffe entscheidend ist .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Phlorisobutyrophenone primarily targets Type III polyketide synthases (PKSs) . These enzymes contribute to the synthesis of many economically important natural products . More specifically, Phlorisobutyrophenone is synthesized by the enzyme phloroisovalerophenone synthase , which also acts on isobutyryl-CoA as a substrate .

Mode of Action

Phlorisobutyrophenone is synthesized by the action of phloroisovalerophenone synthase . This enzyme catalyzes the transfer of a dimethylallyl moiety to phloroglucinol derivatives, leading to the formation of phlorisobutyrophenone .

Biochemical Pathways

The biosynthesis of phlorisobutyrophenone involves a pathway of isovaleryl-CoA via hydroxy-3-methylglutaryl CoA (HMG-CoA) , followed by dehydration, decarboxylation, and reduction in E. coli . The type III PKSs valerophenone synthase or chalcone synthase from plants are then introduced to produce phlorisobutyrophenone .

Pharmacokinetics

coli from glucose , suggesting that its bioavailability may be influenced by factors such as glucose availability and the metabolic state of the organism.

Result of Action

The products of the action of phloroisovalerophenone synthase, including phlorisobutyrophenone, are intermediates in the biosynthesis of the bitter acids in hops (Humulus lupulus) and glucosides in strawberry (Fragaria X ananassa) . These compounds play important roles in human nutrition and health, and have recently expanded their roles as platform chemicals .

Action Environment

The action of phlorisobutyrophenone synthase and the resulting production of phlorisobutyrophenone can be influenced by environmental factors such as the availability of substrates (e.g., glucose) and the metabolic state of the organism (e.g., E. coli)

Biochemische Analyse

Biochemical Properties

Phlorisobutyrophenone plays a significant role in biochemical reactions, particularly in the prenylation process. Prenylation is a post-translational modification where prenyl groups are added to proteins or other molecules, influencing their function and localization. Phlorisobutyrophenone interacts with enzymes such as prenyltransferases, which catalyze the transfer of prenyl groups to aromatic compounds. For instance, the enzyme HlPT-1 catalyzes the transfer of a dimethylallyl moiety to phlorisobutyrophenone, leading to the formation of humulone and lupulone derivatives . These interactions are crucial for the biosynthesis of various secondary metabolites that have pharmacological and industrial applications.

Cellular Effects

Phlorisobutyrophenone affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, such as Escherichia coli, phlorisobutyrophenone is involved in the biosynthesis of key intermediates like humulone, which contributes to the characteristic bitter taste of beer . This compound influences cell function by modulating the activity of enzymes involved in its biosynthetic pathway, thereby affecting the overall metabolic flux and production of secondary metabolites.

Molecular Mechanism

At the molecular level, phlorisobutyrophenone exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for prenyltransferases, which facilitate the addition of prenyl groups to its aromatic ring. This modification enhances the compound’s lipophilicity and binding affinity to target proteins, thereby influencing its biological activity . Additionally, phlorisobutyrophenone can modulate enzyme activity, either by inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phlorisobutyrophenone can change over time due to its stability and degradation properties. Studies have shown that phlorisobutyrophenone remains stable under specific conditions, but its activity can be influenced by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to phlorisobutyrophenone can lead to changes in metabolic pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of phlorisobutyrophenone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing the production of secondary metabolites. At high doses, phlorisobutyrophenone can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

Phlorisobutyrophenone is involved in several metabolic pathways, particularly those related to the biosynthesis of prenylated compounds. It interacts with enzymes such as valerophenone synthase and chalcone synthase, which catalyze the formation of its acylphloroglucinol core . These interactions influence the overall metabolic flux and levels of metabolites, contributing to the production of biologically active compounds like humulone and lupulone.

Transport and Distribution

Within cells and tissues, phlorisobutyrophenone is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular compartments . The distribution of phlorisobutyrophenone is also affected by its lipophilicity, which allows it to integrate into lipid membranes and interact with membrane-bound proteins.

Subcellular Localization

Phlorisobutyrophenone exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often localized in chloroplasts and other organelles involved in secondary metabolite biosynthesis . This localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization within the cell. The subcellular distribution of phlorisobutyrophenone influences its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Phloroisobutyrophenon kann durch die Claisen-Kondensation von Isobutyryl-CoA mit Phloroglucinol synthetisiert werden. Diese Reaktion wird durch Enzyme wie Valerophenonsynthase oder Chalconsynthase katalysiert . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und eine kontrollierte Temperatur, um die korrekte Bildung des gewünschten Produkts sicherzustellen.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann Phloroisobutyrophenon unter Verwendung von mikrobiellen Fermentationsprozessen hergestellt werden. Beispielsweise kann Escherichia coli gentechnisch so verändert werden, dass die notwendigen Enzyme für die Biosynthese von Phloroisobutyrophenon aus Glucose exprimiert werden . Diese Methode bietet einen nachhaltigen und skalierbaren Ansatz zur Produktion der Verbindung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phloroisobutyrophenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Alkohol-Derivate umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, umfassen jedoch im Allgemeinen kontrollierte Temperaturen und spezifische Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinone, Alkohol-Derivate und substituierte Phloroglucinol-Verbindungen. Diese Produkte haben vielfältige Anwendungen in verschiedenen Bereichen, darunter Pharmazeutika und Materialwissenschaften .

Vergleich Mit ähnlichen Verbindungen

Phloroisobutyrophenon ähnelt anderen Acylphloroglucinol-Derivaten wie Phlorisovalerophenon und Phloroglucinol. Es ist einzigartig in seiner spezifischen Struktur und den Arten von Reaktionen, die es durchläuft. Im Gegensatz zu Phlorisovalerophenon, das Isovaleryl-CoA verwendet, verwendet Phloroisobutyrophenon Isobutyryl-CoA als Substrat. Dieser Unterschied in der Substratspezifität unterstreicht seine Einzigartigkeit und das Potenzial für vielfältige Anwendungen.

Liste ähnlicher Verbindungen

- Phlorisovalerophenon

- Phloroglucinol

- Hyperforin (ein Derivat von Phloroglucinol)

Eigenschaften

IUPAC Name |

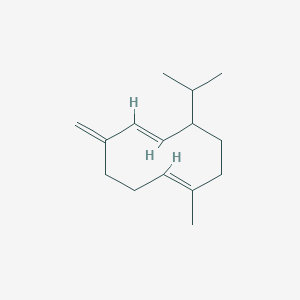

2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEBXEZRBLYBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416108 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35458-21-0 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phlorisobutyrophenone and where is it found?

A1: Phlorisobutyrophenone is an acylphloroglucinol, a class of natural products known for their diverse biological activities. It serves as a key intermediate in the biosynthesis of more complex acylphloroglucinols, including those found in the genus Hypericum. [, , , ] Hypericum species, particularly Hypericum perforatum (St. John's Wort), are well-known for their medicinal properties. []

Q2: How is phlorisobutyrophenone biosynthesized?

A2: Phlorisobutyrophenone is synthesized from isobutyryl-CoA and three molecules of malonyl-CoA through the action of enzymes known as phlorisovalerophenone synthases (VPS) or chalcone synthases (CHS) exhibiting valerophenone synthase activity. These enzymes belong to the family of plant polyketide synthases. [, , ] Studies have shown that certain CHS enzymes in strawberry (Fragaria x ananassa) possess dual functionality, acting as both CHS and phlorisovalerophenone synthases, contributing to the production of phlorisobutyrophenone. []

Q3: Can you describe the enzymatic synthesis of phlorisobutyrophenone in more detail?

A3: Phlorisobutyrophenone synthase (VPS), a specific type of polyketide synthase, has been isolated and characterized from hop (Humulus lupulus L.) cones. [] This enzyme catalyzes the condensation of isobutyryl-CoA with three molecules of malonyl-CoA to form phlorisobutyrophenone, a key precursor for the bitter acids found in hops. []

Q4: What are the potential applications of phlorisobutyrophenone?

A4: While phlorisobutyrophenone itself might not possess potent biological activity, it serves as a crucial precursor for synthesizing various bioactive compounds. For instance, in Hypericum sampsonii, phlorisobutyrophenone is prenylated by specific prenyltransferases to yield more complex and biologically active polycyclic polyprenylated acylphloroglucinols (PPAPs). [] These PPAPs have shown promising cytotoxic and anti-inflammatory activities. []

Q5: Are there any analytical techniques available to identify and quantify phlorisobutyrophenone in plant extracts?

A5: Yes, phlorisobutyrophenone can be identified and quantified using techniques like liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) and high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV). [] These techniques are valuable tools for studying the presence and variation of phlorisobutyrophenone and other related acylphloroglucinols in different plant species and tissues. []

Q6: What are the future directions for research on phlorisobutyrophenone?

A6: Future research on phlorisobutyrophenone could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)

![2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide](/img/structure/B1231150.png)

![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)